molecular formula C31H42N2O12S B13756653 Celesticetin salicylate CAS No. 5333-75-5

Celesticetin salicylate

Cat. No.: B13756653
CAS No.: 5333-75-5
M. Wt: 666.7 g/mol
InChI Key: AWDLUSYVMFSMPH-RXBYAXNRSA-N
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Description

Celesticetin salicylate is a member of the lincosamide class of antibiotics, which are secondary metabolites produced by various Streptomyces species. This compound is notable for its antibacterial properties, particularly against Gram-positive bacteria. The attachment of salicylic acid to celesticetin enhances its antibacterial efficacy, making it a significant compound in the development of hybrid antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of celesticetin salicylate involves the attachment of salicylic acid to desalicetin. This process is catalyzed by the cooperation of the Ccb2 salicylyl-CoA ligase and the Ccb1 acyltransferase. These enzymes exhibit broad substrate specificity, allowing for the attachment of various benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by the extraction and purification of the compound. The biosynthetic pathway has been elucidated, allowing for the potential genetic engineering of Streptomyces strains to enhance production yields .

Chemical Reactions Analysis

Types of Reactions

Celesticetin salicylate undergoes several types of chemical reactions, including:

    Condensation: The attachment of salicylic acid to desalicetin.

    Substitution: The replacement of functional groups on the salicylic acid moiety.

Common Reagents and Conditions

The key reagents involved in the synthesis of this compound are salicylic acid, CoA ligase, and acyltransferase. The reactions typically occur under mild conditions, with the enzymes facilitating the attachment of salicylic acid to the celesticetin backbone .

Major Products Formed

The primary product of these reactions is this compound itself. the relaxed substrate specificity of the enzymes involved allows for the formation of various hybrid lincosamides, which may exhibit enhanced antibacterial properties .

Scientific Research Applications

Celesticetin salicylate has several scientific research applications, including:

Mechanism of Action

Celesticetin salicylate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins, which are essential for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Lincomycin: Another lincosamide antibiotic produced by Streptomyces species. It is structurally similar to celesticetin but lacks the salicylic acid moiety.

    Clindamycin: A semisynthetic derivative of lincomycin with enhanced antibacterial properties. It is commonly used in clinical settings.

    Bu-2545: A less well-known lincosamide with similar antibacterial properties.

Uniqueness

Celesticetin salicylate is unique due to the attachment of salicylic acid, which enhances its antibacterial efficacy. This modification allows for the creation of hybrid lincosamides with potentially superior properties compared to natural lincosamides like lincomycin .

Properties

CAS No.

5333-75-5

Molecular Formula

C31H42N2O12S

Molecular Weight

666.7 g/mol

IUPAC Name

2-hydroxybenzoic acid;2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate

InChI

InChI=1S/C24H36N2O9S.C7H6O3/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27;8-6-4-2-1-3-5(6)7(9)10/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31);1-4,8H,(H,9,10)/t13-,15+,17-,18+,19-,20-,21-,24-;/m1./s1

InChI Key

AWDLUSYVMFSMPH-RXBYAXNRSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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